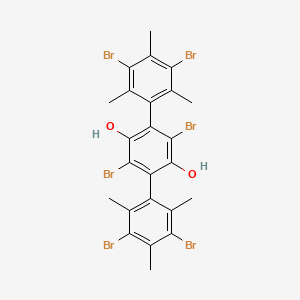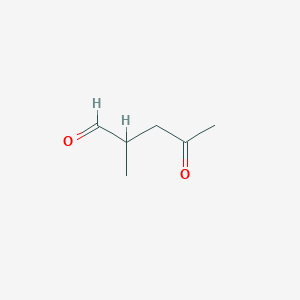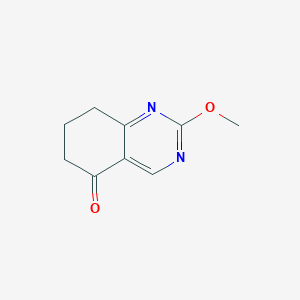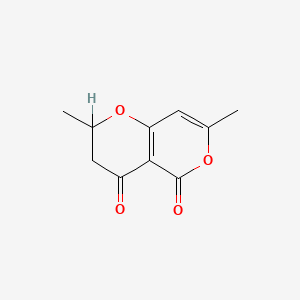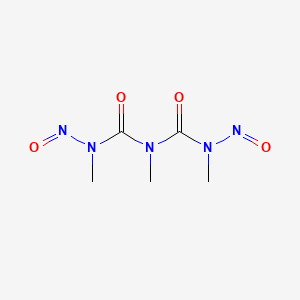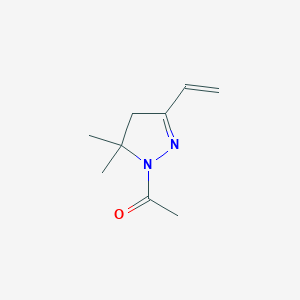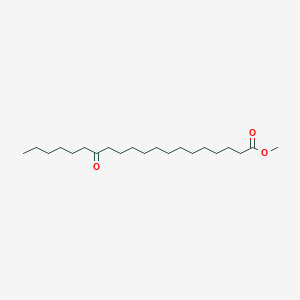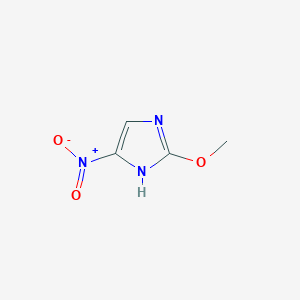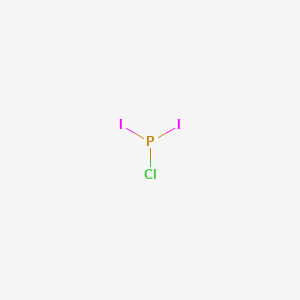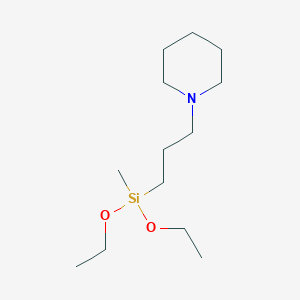
Diethoxymethyl(3-piperidinopropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxymethyl(3-piperidinopropyl)silane is a chemical compound with the molecular formula C13H29NO2Si and a molecular weight of 259.46 g/mol . It is a silane compound that features both organic and inorganic functional groups, making it valuable in various applications, particularly in surface modification and as a coupling agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxymethyl(3-piperidinopropyl)silane typically involves the reaction of 3-piperidinopropylsilane with diethoxymethylsilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and catalysts. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxymethyl(3-piperidinopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Diethoxymethyl(3-piperidinopropyl)silane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Diethoxymethyl(3-piperidinopropyl)silane involves its ability to form covalent bonds with both organic and inorganic surfaces. The silane group undergoes hydrolysis to form silanol, which can then react with hydroxyl groups on surfaces to form stable Si-O-Si bonds . This property makes it an effective coupling agent for enhancing the adhesion between different materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: Similar in structure but contains an amino group instead of a piperidine ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a piperidine ring.
Uniqueness
Diethoxymethyl(3-piperidinopropyl)silane is unique due to its combination of a piperidine ring and silane functionality, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion and surface modification .
Eigenschaften
CAS-Nummer |
20723-18-6 |
|---|---|
Molekularformel |
C13H29NO2Si |
Molekulargewicht |
259.46 g/mol |
IUPAC-Name |
diethoxy-methyl-(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C13H29NO2Si/c1-4-15-17(3,16-5-2)13-9-12-14-10-7-6-8-11-14/h4-13H2,1-3H3 |
InChI-Schlüssel |
CTGDLDJNWMBENK-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(CCCN1CCCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


